molecular formula C20H22N4O2 B2421759 3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole CAS No. 2310124-16-2

3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole

Cat. No.: B2421759
CAS No.: 2310124-16-2
M. Wt: 350.422
InChI Key: OOQJSCHTSXDZJA-UHFFFAOYSA-N
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Description

3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole involves multiple steps, including the formation of the indole core, the attachment of the piperidine ring, and the incorporation of the pyridazine moiety. Common synthetic routes include:

Chemical Reactions Analysis

3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule.

Scientific Research Applications

3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole can be compared with other indole derivatives:

Properties

IUPAC Name

1H-indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-6-7-19(23-22-14)26-13-15-8-10-24(11-9-15)20(25)17-12-21-18-5-3-2-4-16(17)18/h2-7,12,15,21H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQJSCHTSXDZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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